Estrogen Receptor Binding Affinity: Iodohexestrol Retains 60% of Estradiol Binding Affinity, While the Fluoro Analog Reaches 129%
In a direct competitive binding assay using uterine cytosol from immature rats, the binding affinity of 1‑iodohexestrol for the estrogen receptor was 60% relative to estradiol (set at 100%), as part of a monotonically decreasing series where the chain‑terminal fluoro analog exhibited 129% affinity [1]. This quantitative difference—a 69‑percentage‑point gap—demonstrates that the iodine substituent significantly reduces receptor complementarity compared to the smaller fluoro group, establishing that iodohexestrol cannot be substituted for fluorohexestrol in applications requiring maximal receptor engagement.
| Evidence Dimension | Relative binding affinity for estrogen receptor (% of estradiol) |
|---|---|
| Target Compound Data | 60% |
| Comparator Or Baseline | Chain-terminal 1‑fluorohexestrol: 129% |
| Quantified Difference | 69 percentage points lower (60% vs 129%); iodohexestrol affinity is 53% of the fluoro analog |
| Conditions | Competitive binding assay, uterine cytosol from immature rats, [3H]estradiol as radioligand; published in Goswami et al., J Med Chem 23:1002‑1008, 1980 |
Why This Matters
Procurement decisions for imaging agent development must account for this 69 percentage point difference in receptor affinity, which directly impacts target engagement and signal‑to‑noise ratios in downstream radiopharmaceutical applications.
- [1] Goswami R, Harsy SG, Heiman DF, Katzenellenbogen JA. Estrogen receptor based imaging agents. 2. Synthesis and receptor binding affinity of side‑chain halogenated hexestrol derivatives. J Med Chem, 1980, 23(9):1002‑1008. DOI: 10.1021/jm00183a008. View Source
